Argiotoxin-636

Description

Properties

IUPAC Name |

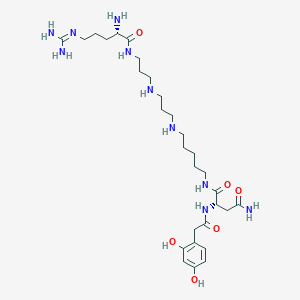

(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNICLJXPYLDAH-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909308 | |

| Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105029-41-2, 108687-79-2 | |

| Record name | (2S)-N1-[(16S)-16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105029-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argiopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105029412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argiotoxin-636 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Analog Development

Strategies for Argiotoxin 636 Synthesis

The synthesis of Argiotoxin 636 presents challenges due to its polyamine structure and multiple functional groups. Both historical and modern approaches have been employed to access this complex molecule.

Overview of Historical Synthetic Routes

Early synthetic efforts for argiotoxins, including Argiotoxin 636, followed the determination of their structures using spectroscopic methods such as 1H and 13C NMR, mass spectrometry, and elemental amino acid analysis. wikipedia.org These initial routes aimed to confirm the proposed structures and provide material for biological testing. One historical approach involved the synthesis of argiotoxins from a derivative of 1,13-diamino-4,8-diazatridecane. researchgate.net Another strategy for the total synthesis of Argiotoxin 636 utilized reductive alkylation as a key step, incorporating reactions such as Swern oxidation. capes.gov.br These early methods laid the groundwork for understanding the chemical reactivity and the necessary steps to assemble the different components of the argiotoxin structure.

Modern Solid-Phase Synthetic Methodologies

Modern synthesis of Argiotoxin 636 and its analogs frequently utilizes solid-phase synthetic methodologies. smolecule.comresearchgate.net This approach offers advantages, particularly for the purification of highly polar polyamine structures. smolecule.com Solid-phase synthesis allows for the target molecule to be tethered to an insoluble support while reagents are applied in solution, simplifying purification steps through filtration. d-nb.infobeilstein-journals.org Resins such as Rink resin or backbone amide linker (BAL) resin have been employed in the total solid-phase synthesis of Argiotoxin 636 and its analogs. researchgate.net Trifluoroacetic acid (TFA) is a key reagent in these methodologies, commonly used for the deprotection of protecting groups and the cleavage of the synthesized compound from the solid support. The ease of manipulation and potential for automation make solid-phase synthesis a valuable tool for generating Argiotoxin 636 and libraries of its analogs. d-nb.info

Conventional Solution-Phase Chemistry Approaches

In addition to solid-phase techniques, the synthesis of Argiotoxin 636 has also been achieved through conventional solution-phase chemistry. smolecule.com This method typically involves the systematic modification of specific amino acid residues within the growing molecule. smolecule.com Solution-phase synthesis allows for fine control over reaction conditions and can be suitable for synthesizing smaller quantities or specific structural variants. While purification might be more involved compared to solid-phase methods for highly polar compounds, conventional techniques remain relevant in the synthetic repertoire for Argiotoxin 636. High-performance liquid chromatography (HPLC) is commonly used for the isolation and purification of the synthesized compound from impurities in both solution and solid-phase approaches. smolecule.com

Rational Design and Synthesis of Argiotoxin Analogs

The structural features of Argiotoxin 636, including its aromatic headgroup, linker amino acid, and polyamine backbone, provide multiple sites for modification to generate analogs. Rational design and synthesis of these analogs have been crucial for investigating structure-activity relationships (SAR) and developing compounds with altered potency and selectivity for different ionotropic glutamate (B1630785) receptor subtypes. researchgate.netresearchgate.net

Systematic Modification of Polyamine Backbones

Systematic modification of the polyamine backbone is a primary strategy in the design of Argiotoxin 636 analogs. Researchers have explored altering the alkyl linker spacing between the amine nitrogens within the polyamine chain to understand the structural requirements for activity. nih.govlookchem.com Isosteric replacement of the amine nitrogens with either oxygen or carbon has also been performed to evaluate the impact of heteroatom presence and basicity on receptor antagonism. nih.govlookchem.com These studies have revealed that a minimum number of basic nitrogens in the side chain is often required for maximum potency as NMDA receptor antagonists. nih.govlookchem.com Modifications in the polyamine chain, such as adjusting the number of methylene (B1212753) groups or replacing internal amine groups with methylene groups, have led to analogs with differential potency and selectivity towards NMDA and AMPA receptors. researchgate.netmdpi.comnih.gov

Isosteric Replacement Strategies for Functional Group Probing

Isosteric replacement is a key strategy employed to understand the structure-activity relationships (SAR) of Argiotoxin 636, particularly concerning the role of the amine nitrogens in the polyamine chain nih.govlookchem.com. This involves systematically replacing the amine nitrogens with other atoms or groups, such as oxygen or carbon, to probe their contribution to receptor binding and antagonist activity nih.govlookchem.com.

Studies involving the systematic modification of the 1,13-diamino-4,8-diazatridecane portion of the ArgTX-636 side chain have provided insights into the structural requirements for the alkyl linker spacing between the amine nitrogens nih.govlookchem.com. Isosteric substitutions in the polyamine chain have been shown to reduce the in vitro potency of these analogs as NMDA receptor antagonists nih.govlookchem.com. Research suggests that a minimum of three basic nitrogens in the side chain is required for maximum potency against NMDARs nih.govlookchem.com. An analog binding-conformation model has been proposed to explain the reduced activity of isosterically substituted analogs nih.govlookchem.com.

Development of Subtype-Selective Ionotropic Glutamate Receptor Antagonists

While the parent ArgTX-636 is a potent but nonselective open-channel blocker of iGluRs, including NMDA and AMPA subtypes, the development of subtype-selective antagonists is crucial for dissecting the roles of specific iGluR subtypes in neurological functions and diseases acs.orgresearchgate.net. Analogs of ArgTX-636 have been designed to exploit differences in iGluR subtypes nih.govresearchgate.net.

Structural modifications, particularly to the polyamine tail and headgroup, have been explored to enhance specificity . Studies have focused on systematically modifying the secondary amino groups in the polyamine chain and evaluating their pharmacological activity at NMDA and AMPA receptors acs.orgresearchgate.net. This research has led to the identification of compounds with preferential activity towards either NMDA or AMPA receptors acs.org. Further modifications to the aromatic headgroup and linker amino acid have resulted in analogs with increased potency and selectivity acs.org.

ArgTX-636 itself shows approximately 30-fold selectivity for NMDA over AMPA/kainate receptors . Compared to other toxins like Joro Spider Toxin (JSTX), which primarily blocks non-NMDA receptors (AMPA/kainate), ArgTX-636 exhibits stronger voltage-dependent antagonism and can reverse Mg²⁺-induced inhibition of NMDA currents . ArgTX-636 is also reported to be more than 20-fold selective for the GluN1/2A and GluN1/2B over GluN1/2C and GluN1/2D NMDA receptor subtypes, making it a valuable pharmacological tool nih.gov.

Analogs like ArgTX-75 and ArgTX-48 have been identified with increased potency and selectivity for specific iGluR subtypes researchgate.netnih.gov. For example, ArgTX-48 has shown selectivity for GluN2A/B over GluN2C/D-containing NMDA receptors . These selective analogs serve as valuable tools for dynamic studies of neurotransmitter systems and for probing the ion channel region of iGluRs acs.orgnih.gov.

Research findings on the activity of ArgTX-636 and some analogs on different iGluR subtypes are summarized in the table below:

| Compound | Target Receptor Subtype | IC₅₀ / Potency | Selectivity Notes | Source |

| Argiotoxin 636 | NMDA (overall) | Potent | ~30-fold selective over AMPA/Kainate | |

| Argiotoxin 636 | NMDA (GluN1/2A) | 48 nM | Potent, but lacks selectivity between NMDA and AMPA | |

| Argiotoxin 636 | NMDA (GluN1/2A, GluN1/2B) | >20-fold selective over GluN1/2C, GluN1/2D | Subtype selective | nih.gov |

| Argiotoxin 636 | AMPA | Moderate | Antagonist | |

| Argiotoxin 636 | Kainate | Moderate | Antagonist | |

| ArgTX-48 | NMDA (GluN1/2A) | 17-19 nM | Increased potency and selectivity for iGluR subtypes | researchgate.netnih.gov |

| ArgTX-75 | AMPA | 17-19 nM | Increased potency and selectivity for iGluR subtypes | researchgate.netnih.gov |

Note: IC₅₀ values can vary depending on experimental conditions, such as cell type, ion channel isoforms, and assay buffers .

Advanced Purification and Analytical Techniques for Synthetic Compounds

Purification and analytical techniques are essential for obtaining pure synthetic Argiotoxin 636 and its analogs and for confirming their structure and purity.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely utilized technique for the isolation and purification of synthetic argiotoxins smolecule.comwikipedia.orgnih.govfrontiersin.orgresearchgate.net. RP-HPLC with a C18 column and gradient elution using mobile phases containing trifluoroacetic acid (TFA) in acetonitrile (B52724) and water is commonly employed to enhance resolution nih.gov. TFA is integral to the RP-HPLC purification of argiotoxins . UV detection at wavelengths such as 214 nm (for peptide bonds) and 280 nm (for aromatic residues) is used for monitoring and fraction collection researchgate.net.

Mass spectrometry (MS), including Electrospray Ionization (ESI) and MALDI-TOF MS, is crucial for confirming the molecular weight and identity of synthetic argiotoxins and their analogs wikipedia.orgnih.govgoogle.com. MS/MS fragmentation analysis provides additional structural information uzh.ch.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is used to establish the detailed chemical structure of argiotoxins wikipedia.orgnih.govresearchgate.net. Elemental analysis and amino acid analysis also contribute to structural characterization wikipedia.orgresearchgate.net.

These advanced techniques ensure the purity and accurate structural assignment of synthetic argiotoxin compounds, which is critical for reliable biological evaluation and structure-activity relationship studies.

Argiotoxin 636 (ArgTX-636) is a polyamine toxin isolated from the venom of the spider Argiope lobata. researchgate.net It is recognized for its potent antagonistic effects on ionotropic glutamate receptors (iGluRs), which play a critical role in neurotransmission in both invertebrates and vertebrates. researchgate.net This article focuses exclusively on the molecular mechanisms by which Argiotoxin 636 modulates ion channels, particularly its interaction with NMDA receptors.

Molecular Mechanisms of Ion Channel Modulation

Antagonism of Ionotropic Glutamate (B1630785) Receptors (iGluRs)

Argiotoxin 636 acts as a potent antagonist of iGluRs. researchgate.net It has been characterized as an open-channel blocker of glutamate-activated postsynaptic ion channels. latoxan.comacs.org While initially considered nonselective, research has shown it has differential potency across iGluR subtypes. acs.orgresearchgate.net

Interactive Table 1: Argiotoxin 636 Affinity for Ionotropic Glutamate Receptor Subtypes

| Receptor Type | Affinity | Action |

| AMPA | Moderate | Antagonist |

| NMDA | High | Antagonist |

| Kainate | Moderate | Antagonist |

Data compiled from search results.

Argiotoxin 636 can decrease excitatory postsynaptic current (EPSC) amplitude by blocking glutamate-activated channels. latoxan.com For instance, a 50% decrease in EPSC was reported at concentrations around 4.4 x 10-7 M in insect neuromuscular preparations and 1.6 x 10-5 M in frog preparations. latoxan.com

Potent Blockade of N-Methyl-D-Aspartate (NMDA) Receptors

Argiotoxin 636 is a particularly potent antagonist of the NMDA receptor subtype of iGluRs. researchgate.net It is considered among the most potent NMDA receptor channel blockers, with affinities in the low nanomolar range. researchgate.netnih.gov Argiotoxin 636 appears to act as an open-channel blocker of the NMDA-activated ion channel in mammalian neurons. latoxan.com

Specificity for GluN1/2A and GluN1/2B Subtypes

Argiotoxin 636 exhibits selectivity for certain NMDA receptor subtypes. It is more than 20-fold selective for the GluN1/2A and GluN1/2B subtypes compared to GluN1/2C and GluN1/2D NMDA receptor subtypes. researchgate.netnih.govnottingham.ac.uk This selectivity makes it a valuable tool for studying the roles of specific NMDA receptor subtypes. nih.govnottingham.ac.uk

Analysis of Binding Dynamics and Kinetics

Kinetic analysis of Argiotoxin 636 blockade at recombinant GluN1/2A receptors has provided detailed information on its mechanism. nih.govnih.gov Argiotoxin 636 inhibits [³H]-dizocilpine (MK-801) binding to NMDA receptors with an IC₅₀ of approximately 3 µM, independent of glutamate or glycine (B1666218) co-agonists. capes.gov.br Argiotoxin 636 binds with a relatively high association rate constant to the open channel of GluN1/2A receptors. nih.gov Compared to classical small-molecule NMDA receptor blockers like memantine, Argiotoxin 636 binds with an approximately 10-fold higher association rate. nih.gov

Interactive Table 2: Comparison of Association Rate Constants for NMDA Receptor Blockers

| Compound | Association Rate Constant (M⁻¹s⁻¹) | Receptor Type/Source |

| Argiotoxin 636 | 4.4 x 10⁶ | GluN1/2A (recombinant) nih.gov |

| Memantine | 0.3 - 0.4 x 10⁶ | Native NMDA receptors nih.gov |

Data compiled from search results. nih.gov

Role of Polyamine Backbone and Guanidino Group in Binding

The structure of Argiotoxin 636, featuring a polyamine backbone and a terminal guanidino group, is essential for its binding to the NMDA receptor and its antagonistic activity. frontiersin.orgnih.govresearchgate.net The polyamine tail is thought to bind in close proximity to specific residues within the receptor. nih.gov Modifications to the polyamine tail or the terminal arginine residue can strongly reduce the blocking potency. capes.gov.br

Use-Dependent and Voltage-Dependent Inhibition Mechanisms

Argiotoxin 636 exhibits use-dependent and voltage-dependent inhibition of NMDA receptor-gated ion channels. nih.govwikipedia.org This means its blocking effect is enhanced when the receptor channel is open (use-dependent) and is stronger at more hyperpolarized membrane potentials (voltage-dependent). nih.govwikipedia.org The increase in inhibitory potency at hyperpolarized potentials is primarily attributed to effects on the association rate of Argiotoxin 636 to the channel. nih.gov Argiotoxin 636 acts as a trapping blocker of GluN1/2A receptors, a mechanism similar to its action at AMPA receptors. nih.govresearchgate.net

Pore Region Binding Site Analysis within NMDA Receptor Ion Channels

The predicted binding site of Argiotoxin 636 is located within the pore region of the NMDA receptor ion channel. latoxan.comnih.govnih.govwikipedia.orgnih.gov This region is formed by residues in the transmembrane M3 and the M2 pore-loop segments of the GluN1 and GluN2A subunits. nih.govnih.gov Mutational analysis of the M2 segment has been used to probe the role of pore-lining residues in Argiotoxin 636 blockade. nih.govnih.gov The polyamine tail of Argiotoxin 636 is suggested to bind near the N+5 and N+6 positions (P618 and V619) of the GluN2A subunit. nih.gov Specifically, the terminal guanidinium (B1211019) group may interact with the backbone carbonyl of V619. nih.gov Argiotoxin 636 binds to a site that is sensitive to Mg²⁺ and is distinct from the glycine, glutamate, or polyamine binding sites. capes.gov.br It can reverse the allosteric effects of Mg²⁺ and Ca²⁺ on channel gating by binding to one of the Mg²⁺ sites within the ion channel. capes.gov.br

Mutational Analysis of Pore-Lining M2 Residues in GluN1 and GluN2A

Mutational analysis of the pore-loop M2 segments in GluN1 and GluN2A subunits of the NMDA receptor has been conducted to understand the binding mode of ArgTX-636. nih.govnih.gov The predicted binding site for ArgTX-636 is located in the pore region formed by residues in the transmembrane M3 and M2 pore-loop segments of the GluN1 and GluN2A subunits. nih.govnih.gov Alanine- and glycine-scanning mutational analysis of this pore-loop segment systematically probed the role of pore-lining M2 residues in channel block by ArgTX-636. nih.govnih.gov Comparisons of the effects of mutations at M2 positions in GluN1 and GluN2A suggest a differential contribution of the M2-loops of these subunits to ArgTX-636 binding. nih.govnih.gov These findings are considered highly relevant for the future structure-based development of argiotoxin-derived NMDA receptor channel blockers. nih.govnih.gov

Modulation of Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptors

Argiotoxin 636 also modulates AMPA receptors, another class of iGluRs that mediate fast excitatory synaptic transmission. wikipedia.orgresearchgate.netuni-freiburg.de Polyamine toxins, including argiotoxins, are known as use- and voltage-dependent channel blockers of Ca²⁺-permeable AMPA receptors. researchgate.netnih.govresearchgate.net While ArgTX-636 is more potent at NMDA receptors, it can inhibit AMPA receptor responses, requiring higher concentrations (e.g., 100 µM to inhibit AMPA/kainate responses compared to >80% block of NMDA at 30 µM). Argiotoxin acts as an open channel blocker in a voltage-dependent manner at AMPA receptors and can distinguish between functionally diverse AMPA receptors. nih.gov A transmembrane region 2 determinant crucial for divalent cation permeability also influences argiotoxin sensitivity. nih.gov

Impact of Transmembrane AMPA Receptor Regulatory Proteins (TARPs) on Block

Studies suggest that the block of AMPA receptors by polyamine toxins is modulated by auxiliary subunits known as transmembrane AMPA receptor regulatory proteins (TARPs). researchgate.netnih.govresearchgate.net TARPs, such as stargazin (γ-2), act as auxiliary subunits to AMPA receptors and influence their trafficking, gating, and pharmacology. guidetopharmacology.orgnih.gov The presence of TARPs can significantly affect the observed activity of various receptor ligands. nih.gov Cryo-electron microscopy and electrophysiology studies investigating the mechanisms of channel block in calcium-permeable AMPA receptors have included ArgTX-636 in complexes with the auxiliary subunit stargazin. nih.gov

Influence of Agonist Efficacy on Channel Block

The efficacy of agonists used to activate AMPA receptors can influence the potency of polyamine toxin block, particularly in the presence of TARPs. researchgate.netresearchgate.net Research has shown that the IC₅₀ of polyamine toxins is differentially affected by the presence of stargazin depending on the agonist efficacy. researchgate.net Co-assembly of GluA1 receptors with stargazin increases the potency of polyamine toxins when activated by a weak partial agonist like kainate, but this effect is not observed in the presence of full agonists like L-glutamate or partial agonists like (RS)-willardiine. researchgate.net

Inhibition of Kainate Receptors

Argiotoxin 636 also inhibits kainate receptors, another subtype of iGluRs. wikipedia.org Similar to its effects on AMPA receptors, ArgTX-636 generally requires higher concentrations to inhibit kainate responses compared to NMDA receptors. While ArgTX-636 has a higher affinity for NMDA than for kainate receptors, it blocks the corresponding ion channels in a voltage-dependent manner. nih.gov

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Inhibitory Potency on Muscle-Type and Neuronal nAChRs

Studies have investigated the inhibitory potency of ArgTX-636 on both muscle-type and neuronal nAChRs. nih.govnih.gov ArgTX-636 weakly inhibits muscle-type Torpedo californica nAChR with an IC₅₀ of approximately 15 µM. nih.govnih.govresearchgate.net In contrast, it shows higher potency against rat α9α10 neuronal nAChR, with an IC₅₀ of approximately 200 nM. nih.govnih.govresearchgate.net Its interaction with human α7 nAChR expressed in GH4C1 cells was found to be very weak, with ≤20% inhibition of ¹²⁵I-αBgt binding at a concentration of 50 µM. nih.gov

Specificity for α9α10 nAChR Subtypes

Research has demonstrated that Argiotoxin 636 exhibits inhibitory activity on nicotinic acetylcholine receptors (nAChRs). While it shows relatively weak inhibition of the muscle-type Torpedo californica nAChR with an IC50 of approximately 15 μM, its potency is significantly higher for the rat α9α10 nAChR subtype. nih.govresearchgate.net Electrophysiological analysis revealed an IC50 of approximately 200 nM against rat α9α10 nAChR. nih.govresearchgate.net In contrast, its interaction with human α7 nAChR expressed in GH4C1 cells was found to be very weak, with minimal inhibition observed at concentrations up to 50 μM. nih.gov This differential potency highlights a degree of specificity of Argiotoxin 636 for the α9α10 nAChR subtype compared to other nAChR subtypes. nih.govresearchgate.net

The following table summarizes the observed inhibitory potencies of Argiotoxin 636 on different nAChR subtypes:

| nAChR Subtype | Species/Preparation | IC50 (approx.) | Reference |

| Muscle-type | Torpedo californica | 15 μM | nih.govresearchgate.net |

| α7 | Human (GH4C1 cells) | > 50 μM (weak inhibition) | nih.gov |

| α9α10 | Rat | 200 nM | nih.govresearchgate.net |

Inhibition of Voltage-Gated Sodium and Potassium Currents

In addition to its effects on ligand-gated channels, Argiotoxin 636 has been shown to inhibit voltage-activated ion channels, specifically voltage-gated sodium (NaV) and potassium (KV) currents. Studies using cultured sensory neurons from neonatal rats demonstrated that application of synthesized Argiotoxin 636 reduced neuronal excitability and action potential generation, involving the inhibition of both voltage-activated K+ and Na+ currents. researchgate.netnih.gov

The inhibition of voltage-activated Na+ currents by Argiotoxin 636 was observed to be dependent on repeated activation of the currents. researchgate.netnih.gov This suggests a use-dependent block mechanism for NaV channels.

Extracellular application of Argiotoxin 636 inhibited voltage-activated K+ currents in a dose-dependent manner across the complete voltage range. researchgate.netnih.gov This inhibition occurred without significant changes in the voltage dependence of activation or steady-state inactivation of the K+ currents. researchgate.netnih.gov Intracellular application of Argiotoxin 636 also inhibited voltage-activated K+ currents. researchgate.netnih.gov The data suggest that access to the inhibitory sites of action on these voltage-activated ion channels can be achieved from both the extracellular and intracellular environments of the neuron. researchgate.netnih.gov The inhibitory actions of extracellular Argiotoxin 636 on voltage-activated currents could be reversibly attenuated by extracellular or intracellular spermidine. researchgate.netnih.gov

| Channel Type | Effect of Argiotoxin 636 | Notes | Reference |

| Voltage-Gated Na+ Currents | Inhibition | Dependent on repeated activation (use-dependent) | researchgate.netnih.gov |

| Voltage-Gated K+ Currents | Inhibition | Dose-dependent, access from extra- and intracellular sides | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Elements for iGluR Antagonism

The fundamental structure of ArgTX-636 comprises several key components: an aromatic headgroup, a linker amino acid, and a polyamine backbone. researchgate.net The aromatic headgroup is identified as 2,4-dihydroxyphenylacetic acid, and the linker is an asparagine residue. Research indicates that both the polyamine backbone and the terminal guanidino group are critical for the toxin's ability to bind to the receptor and exert its antagonistic effects. This interaction within the ion channel pore is central to its mechanism of action as an open-channel blocker. wikipedia.org ArgTX-636 has demonstrated antagonistic activity at various iGluR subtypes, including NMDA, AMPA, and kainate receptors.

Quantitative Assessment of Polyamine Chain Length and Branching on Receptor Selectivity and Potency

Systematic modifications of the polyamine chain have been a significant focus in SAR studies of ArgTX-636 and its analogues. nih.govresearchgate.net The length of the alkyl linkers between the amine nitrogens in the polyamine portion is crucial for potent antagonism of NMDA receptors. nih.gov Studies have shown that a minimum of three basic nitrogens within the polyamine chain is necessary for achieving maximum potency at NMDA receptors. nih.gov Furthermore, the chemical nature of the atoms in the polyamine chain is important, as isosteric replacement of nitrogen atoms with oxygen or carbon has been shown to reduce in vitro potency. nih.gov

Modifications involving the relocation of secondary amines within the polyamine tail have led to the development of analogues with altered potency and improved selectivity profiles for specific iGluR subtypes, such as NMDA and AMPA receptors. researchgate.net For instance, analogues like ArgTX-75 and ArgTX-48, resulting from such modifications, have demonstrated potent activity with IC₅₀ values in the low nanomolar range for NMDA and AMPA receptors. researchgate.net

Influence of Aromatic Headgroup and Linker Amino Acid Variations on Biological Activity

Variations in the aromatic headgroup and the linker amino acid have also been explored to modulate the biological activity, particularly aiming for increased potency and selectivity towards different iGluR subtypes. nih.govresearchgate.net Modifying the headgroup is considered a strategy to enhance the specificity of the toxin's interaction with receptors. Research has involved systematically changing the aromatic headgroup and linker amino acid, which has led to the identification of compounds with improved potency and selectivity for NMDA and AMPA receptors. nih.govresearchgate.net In some instances, the aromatic headgroup has been replaced with fluorescent tags to create molecular probes that retain the inhibitory function, useful for visualizing receptors. mdpi.com

Conformational Analysis and Molecular Modeling of Argiotoxin-Receptor Interactions

Molecular modeling and conformational analysis play a vital role in understanding the precise interactions between argiotoxin 636 and its target receptors at a molecular level. researchgate.netwikipedia.orgnsf.gov These studies suggest that the polyamine tail of the toxin interacts with negatively charged or polar amino acid residues lining the inner pore of the ion channel. wikipedia.org The aromatic headgroup is hypothesized to serve as an anchor point, potentially interacting with the extracellular entrance of the channel. wikipedia.org

Mutational analysis, particularly targeting residues within the M2-loops of NMDA receptor subunits like GluN1 and GluN2A (e.g., Asn616 and Ser617), has been conducted to validate proposed binding models and gain insights into the specific interactions critical for the blocking mechanism. nih.gov These studies support the model where ArgTX-636 acts as a trapping blocker, meaning it can bind within the ion channel pore when the channel is open and become trapped when the channel closes. nih.gov Molecular modeling has also been applied to investigate the binding of argiotoxin within the closed state of AMPA receptor channels. researchgate.net

Comparative SAR with Other Polyamine Toxins (e.g., Philanthotoxins, Joro Spider Toxin, Nephila Spider Toxin)

Argiotoxin 636 is part of a broader family of polyamine toxins found in the venoms of various spiders and wasps, including philanthotoxins (PhTXs), Joro spider toxins (JSTXs), and Nephila spider toxins (NpTXs). researchgate.netwikipedia.orgresearchgate.netmdpi.comnsf.gov These toxins share a common structural architecture characterized by an aromatic headgroup linked to a polyamine chain. wikipedia.orgresearchgate.net They are known for their activity as use-dependent ion channel blockers of iGluRs. researchgate.netmdpi.com

While ArgTX-636 is recognized for its potency, it is generally considered nonselective among NMDA and AMPA receptors compared to some analogues or other toxins. researchgate.net For example, philanthotoxin-433 (PhTX-433) from the wasp Philanthus triangulum is another well-studied polyamine toxin that non-selectively blocks various cation channels, including iGluRs and nicotinic acetylcholine (B1216132) receptors (nAChRs), albeit with differing potencies for different receptor types. wikipedia.org Philanthotoxin-343 (PhTX-343), an analogue of PhTX-433 with a shorter acyl chain, exhibits broader activity at nAChRs and AMPA receptors, whereas ArgTX-636 shows higher potency at NMDA receptors. Joro spider toxin 3 (JSTX-3) and Nephila spider toxins 1 and 8 (NpTX-1 and NpTX-8), isolated from Nephila clavata, are also potent open-channel blockers of iGluRs with structural similarities, differing mainly in their aromatic headgroups. researchgate.net Some synthetic analogues of JSTX-3, NpTX-1, and NpTX-8 have demonstrated improved selectivity and potency for AMPA receptors compared to their naturally occurring counterparts. mdpi.com Another philanthotoxin (B172612) analogue, PhTX-74, has shown the ability to differentiate among GluA2-containing AMPAR subtypes. researchgate.net

Advanced Research Methodologies and Experimental Paradigms Utilizing Argiotoxin 636

Electrophysiological Characterization of Receptor Function

Electrophysiology is a primary method for studying the effects of Argiotoxin 636 on ion channel activity. These techniques allow for the measurement of electrical currents across cell membranes, providing insights into how the toxin interacts with and modulates receptor function.

Whole-Cell Patch-Clamp Techniques in Cultured Neurons

Whole-cell patch-clamp recording is widely employed to investigate the actions of Argiotoxin 636 on cultured neurons. This technique enables researchers to control the membrane potential and record currents flowing through ion channels across the entire cell membrane. Studies using whole-cell patch-clamp have shown that Argiotoxin 636 reduces neuronal excitability and affects action potential characteristics in cultured neurons, such as dorsal root ganglion (DRG) neurons and hippocampal neurons. researchgate.netnih.govnih.gov

In cultured rat hippocampal neurons, Argiotoxin 636 has been shown to block N-methyl-D-aspartate (NMDA) receptor currents in a concentration-dependent manner. nih.gov The block exhibits both voltage-dependent and non-voltage-dependent components. nih.gov The voltage-dependent block at negative holding potentials is use-dependent, meaning it is enhanced by repeated or prolonged channel activation. nih.gov

Studies on Neuronal Excitability in Dorsal Root Ganglion Neurons

Argiotoxin 636 has been applied to cultured dorsal root ganglion (DRG) neurons to study its impact on neuronal excitability. Using whole-cell patch-clamp, researchers have demonstrated that extracellular or intracellular application of Argiotoxin 636 (0.1-100 µM) reduces the excitability of these sensory neurons. researchgate.netnih.gov The toxin affects action potentials by prolonging their duration and reducing their peak amplitude. researchgate.netnih.gov Furthermore, Argiotoxin 636 decreases the number of action potentials evoked by depolarizing current commands. researchgate.netnih.gov This effect is similar to that observed with tetraethylammonium, a known potassium channel blocker. researchgate.netnih.gov Argiotoxin 636 has been found to inhibit both voltage-activated potassium (K+) and sodium (Na+) currents in DRG neurons. researchgate.netnih.gov The inhibition of voltage-activated K+ currents is dose-dependent and occurs without significant changes in activation or inactivation kinetics. researchgate.netnih.gov

Investigation of Synaptic Transmission Blockade

Argiotoxin 636 is known to block excitatory synaptic transmission. nih.govmedchemexpress.com Studies in rat hippocampal CA1 pyramidal neurons have demonstrated that microtopical application of Argiotoxin 636 (5-50 nM) causes a concentration-dependent suppression of the amplitude of excitatory postsynaptic potentials (EPSPs). nih.gov This effect is reversible upon washing out the toxin. nih.gov The toxin appears to act as a selective antagonist of glutamate-mediated synaptic transmission in the hippocampus. nih.gov Argiotoxin 636 blocks glutamate-activated postsynaptic ion channels, leading to a reduction in excitatory postsynaptic current (EPSC) amplitude. latoxan.com A 50% decrease in EPSC amplitude has been reported at concentrations around 4.4 x 10-7 M in insect neuromuscular preparations and 1.6 x 10-5 M in frog preparations. latoxan.com

Biochemical and Pharmacological Assays

Beyond electrophysiology, biochemical and pharmacological assays are crucial for understanding the interaction dynamics of Argiotoxin 636 with its targets and its effects on intracellular signaling pathways.

Non-Equilibrium Binding Assays for Receptor Interaction Dynamics

Non-equilibrium binding assays are utilized to study the interaction dynamics of Argiotoxin 636 with receptors, particularly NMDA receptors. capes.gov.br Studies using [³H]-dizocilpine (MK-801) binding to rat brain membranes have shown that Argiotoxin 636 decreases [³H]-dizocilpine binding with an apparent potency of approximately 3 µM. capes.gov.br This inhibition is not affected by the concentration of glutamate (B1630785), glycine (B1666218), or spermidine. capes.gov.br While Argiotoxin 636 alone does not affect the dissociation of [³H]-dizocilpine, it reverses the effects of Mg²⁺ and Ca²⁺ on [³H]-dizocilpine dissociation by decreasing their apparent potency. capes.gov.br These findings suggest that Argiotoxin 636 binds to a Mg²⁺-sensitive site within the NMDA receptor ion channel. capes.gov.br Non-equilibrium binding assays, combined with toxin co-application, can reveal allosteric modulation and help distinguish between steric hindrance (block) and accelerated dissociation.

Measurement of Intracellular Calcium Concentration Changes

Measuring changes in intracellular calcium concentration ([Ca²⁺]i) is a key method to assess the functional consequences of Argiotoxin 636 activity, especially concerning its effects on NMDA receptors, which are highly permeable to calcium. columbia.edutermedia.pl In primary cultures of rat cerebellar granule cells loaded with fluo-3, Argiotoxin 636 has been shown to antagonize increases in [Ca²⁺]i stimulated by NMDA. researchgate.netcolumbia.edu This antagonism is use-dependent. researchgate.netcolumbia.edu While antagonism by philanthotoxin-343 is fully reversible, recovery following Argiotoxin 636 antagonism is slow and only partial. columbia.edu Argiotoxin 636 does not inhibit K⁺-induced increases in [Ca²⁺]i, which are mediated by voltage-sensitive calcium channels. columbia.edu The ability of Argiotoxin 636 to prevent NMDA-stimulated increases in [Ca²⁺]i is linked to its neuroprotective effects against excitotoxicity induced by excitatory amino acids. columbia.edu

Development and Application of Fluorescent Probes

Fluorescent probes derived from natural or synthetic compounds are essential tools for investigating biological processes, including applications in drug discovery and bioimaging. mdpi.comnih.gov The interaction of spider and wasp venom acylpolyamines, such as argiotoxin 636, with their receptors provides a rationale for creating probes to characterize targets and visualize responsive cell populations. mdpi.com

Design and Synthesis of Fluorescent Argiotoxin Analogs

The design and synthesis of fluorescent argiotoxin analogs have focused on modifying the toxin's structure while preserving its ability to interact with iGluRs. Argiotoxin 636 consists of an aromatic headgroup, an optional amino acid linker, and a polyamine backbone. researchgate.net Modeling studies suggest that the bulky headgroup is positioned in the vestibule of the ion channel, while the polyamine moiety penetrates the narrow region. researchgate.net This structural understanding has guided the development of fluorescent analogs where a fluorophore replaces the aromatic headgroup. mdpi.comresearchgate.net

Researchers have synthesized argiotoxin analogs with different fluorochromes. For instance, a 7-amino-4-methylcoumarin (B1665955) derivative was developed as a potent and active probe that maintained the inhibitory function of both AMPA and NMDA receptors. mdpi.com Another biologically active analog incorporated a BODIPY chromophore, which was used for visualizing NMDA receptors in live hippocampal neurons. mdpi.comresearchgate.net A solid-phase synthetic methodology has been developed for the synthesis of argiotoxin 636 and its analogs, facilitating the creation of systematically modified compounds for structure-activity relationship studies. researchgate.net

Studies have shown that a minimum of three basic nitrogens in the polyamine side chain is required for maximum potency as NMDA receptor antagonists in some synthetic analogs. nih.gov Isosteric substitutions of nitrogen with oxygen or carbon in the polyamine chain were found to reduce the in vitro potency of these analogs. nih.gov

Imaging and Labeling of Ionotropic Glutamate Receptors in Neural Cells

Fluorescent argiotoxin analogs have been successfully applied in imaging and labeling ionotropic glutamate receptors in neural cells. For example, a BODIPY-linked argiotoxin analog was utilized to visualize NMDA receptors in live hippocampal neurons. mdpi.comresearchgate.net This application allows for the detection of specific iGluR subtypes and provides insights into receptor localization and dynamics in living cells. researchgate.netacs.org The developed fluorescent probes can be used as tools for dynamic studies and for imaging iGlu receptors in hippocampal neurons. researchgate.netacs.org

In Vitro and Ex Vivo Model Systems in Neurobiological Research

Argiotoxin 636 has been widely used in various in vitro and ex vivo model systems to study the properties and functions of ionotropic glutamate receptors and their role in neurotransmission.

Use in Cultured Rat Cortical Neurons

Cultured rat cortical neurons are a common model system for assessing the effects of argiotoxin 636 on glutamate receptors. nih.gov Using whole-cell patch-clamp techniques, researchers have recorded membrane currents from these neurons to characterize responses to selective agonists like NMDA, kainate, and AMPA. nih.gov Argiotoxin 636 (at concentrations of 3-30 µM) has been shown to markedly attenuate responses to NMDA in an agonist- and voltage-dependent manner in cultured rat cortical neurons. nih.gov The block of inward current by argiotoxin 636 was more rapid at more negative membrane potentials. nih.gov This antagonism of NMDA-induced currents could be reversed by clamping the membrane at positive potentials and reapplying NMDA. nih.gov Responses to AMPA and kainate were less affected, with antagonist action evident only at higher concentrations (100 µM). nih.gov These findings suggest that argiotoxin 636 acts as an open-channel blocker of the NMDA-activated ion channel in mammalian neurons, exhibiting at least a 30-fold selectivity for NMDA over quisqualate- and kainate-activated ion channels in this model. nih.gov

Argiotoxin 636 has also been shown to block excitatory synaptic transmission in CA1 pyramidal neurons of the in vitro rat hippocampus. nih.govvenoms.ch Microtopical application of argiotoxin 636 (5-50 nM) resulted in a concentration-dependent suppression of the amplitude of the dendritic field EPSP and the population spike. nih.gov This effect was reversible, with the rate of recovery inversely related to the toxin concentration. nih.gov Argiotoxin 636 abolished neuronal discharge elicited by L-glutamate but did not significantly affect responses to L-aspartate, indicating a selective antagonism of glutamate-mediated synaptic transmission in the rat hippocampus. nih.gov

Studies in Invertebrate Models (e.g., Planorbarius corneus Molluscan Pedal Ganglia Neurons, Insect Neuromuscular Junctions)

Invertebrate models have been crucial in understanding the effects of argiotoxin 636. Planorbarius corneus, a mollusc, has been used in ionic experiments involving isolated neurons of molluscan pedal ganglia. wikipedia.orgwikiwand.com Using the voltage clamp technique, researchers investigated membrane currents evoked by glutamate agonists on these neurons. researchgate.net Studies on Planorbarius corneus neurons have shown that argiotoxin 636 is a potent antagonist at ionotropic glutamate receptors in invertebrates. researchgate.netresearchgate.netdntb.gov.ua

Argiotoxin 636 also significantly affects insect neuromuscular junctions, which are glutamatergic synapses. latoxan.comnih.gov It causes reversible paralysis when injected into insects, correlated with a stimulus-dependent inhibition of skeletal neuromuscular transmission at submicromolar concentrations. nih.gov In insect neuromuscular preparations, argiotoxin 636 has a reversible postsynaptic blocking effect, causing a 50% decrease of excitatory postsynaptic current (EPSC) amplitude at a concentration of 4.4 x 10-7 M. latoxan.com It reduces excitatory potentials at insect synapses thought to be mediated by non-NMDA receptors. latoxan.com Argiotoxin 636 is known to act as a postsynaptic, noncompetitive antagonist at a glutamate receptor and to block cholinergic-gated ion channels in insect models. researchgate.net The Drosophila melanogaster neuromuscular junction is another important experimental system where argiotoxin 636 has been used to challenge synapse function and study homeostatic plasticity. nih.gov

Exploration of Biological Activities and Pre Clinical Research Areas Excluding Clinical Trials

Neuroprotective Effects

Argiotoxin 636 has demonstrated neuroprotective effects in various experimental models. This protective capacity is largely attributed to its interaction with glutamate (B1630785) receptors, key players in excitatory neurotransmission. columbia.edu

Excitotoxicity, a process where excessive or prolonged activation of glutamate receptors leads to neuronal damage, is implicated in various neurological disorders. termedia.pltermedia.pl Argiotoxin 636, as an antagonist of iGluRs, can counteract the effects of excessive glutamate. latoxan.combiosynth.commedchemexpress.com Studies using primary cultures of rat cerebellar granule cells have shown that ArgTX-636 can antagonize increases in intracellular free calcium concentration stimulated by N-methyl-D-aspartate (NMDA) and L-glutamate. columbia.edu This antagonism was observed to be use-dependent. columbia.edu In excitotoxicity studies, ArgTX-636 provided total neuroprotection against cell death induced by exposure to NMDA or L-glutamate. columbia.edu ArgTX-636 was found to be significantly more potent than philanthotoxin-343 (PhTX-343) in providing protection against NMDA and L-glutamate insults in these cell cultures. columbia.edu

Table 1: Neuroprotection by Argiotoxin 636 and Philanthotoxin-343 Against Excitotoxicity in Cerebellar Granule Cells

| Compound | Agonist Used | Agonist Concentration | Neuroprotection Level | Relative Potency vs. PhTX-343 (against NMDA/L-Glu) |

| Argiotoxin 636 | NMDA | 500 µM | Total | ~20-30 fold more potent |

| Argiotoxin 636 | L-Glutamate | 100 µM | Total | ~20-30 fold more potent |

| Argiotoxin 636 | Kainate | 500 µM | Total | Approximately equipotent |

| Philanthotoxin (B172612) 343 | NMDA | 500 µM | Total | 1x |

| Philanthotoxin 343 | L-Glutamate | 100 µM | Total | - |

| Philanthotoxin 343 | Kainate | 500 µM | Total | Approximately equipotent |

Note: Data derived from studies on primary cultures of rat cerebellar granule cells, assessing protection against cell death induced by a 20-30 minute exposure to the indicated agonist. columbia.edu

Beyond excitotoxicity, Argiotoxin 636 has been shown to reduce neuronal hyperexcitability. Studies using the patch clamp technique on cultured dorsal root ganglion neurons from neonatal rats investigated the effects of synthesized ArgTX-636. researchgate.netnih.gov Both extracellular and intracellular application of ArgTX-636 reduced neuronal excitability. researchgate.netnih.gov The toxin was observed to prolong the duration of evoked action potentials and decrease their peak amplitude. researchgate.netnih.gov Furthermore, ArgTX-636 reduced the number of action potentials elicited in response to depolarizing current commands. researchgate.netnih.gov This effect was partly attributed to the inhibition of voltage-activated potassium currents, which occurred in a dose-dependent manner. researchgate.net ArgTX-636 also inhibited voltage-activated sodium currents, an effect that was dependent on repeated current activation and the duration of neuronal culture. researchgate.net

Inhibition of Excitotoxicity Attributed to Excessive Glutamate

Analgesic Potential Research

Research has also explored the potential analgesic properties of Argiotoxin 636, primarily through its interaction with glutamate-activated channels involved in pain pathways. latoxan.comnih.gov

Argiotoxin 636 acts as an antagonist of glutamate receptors, including those of the NMDA and AMPA subtypes, which are involved in transmitting pain signals in the nervous system. latoxan.comwikipedia.orgbiosynth.com By blocking these glutamate-activated postsynaptic ion channels, ArgTX-636 can interfere with excitatory neurotransmission that contributes to pain perception. latoxan.combiosynth.com While the precise mechanism in mammalian spinal cord is not fully elucidated, in insect models, it is known to act as a postsynaptic, non-competitive antagonist at a glutamate receptor. researchgate.net The ability of polyamine toxins, including argiotoxin, to inhibit ionotropic glutamate receptors has drawn attention for their potential in developing analgesics, particularly for neuropathic pain. wikipedia.orgnih.gov

Regulation of Melanogenesis

Argiotoxin 636 has also been investigated for its effects on melanogenesis, the process of melanin (B1238610) production. latoxan.commdpi.comnih.gov

Studies have demonstrated that Argiotoxin 636 can inhibit melanin production in melanoma cell lines, such as murine B16F10 cells. nih.govresearchgate.netgrafiati.com Argiope lobata spider venom, from which ArgTX-636 is isolated, showed significant activity in inhibiting mushroom tyrosinase, a key enzyme in melanogenesis. nih.gov An HPLC fraction containing ArgTX-636 from this venom also exhibited good regulation of melanogenesis by inhibiting the oxidase activities of tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1). nih.gov

Research findings indicate that ArgTX-636 reduced mushroom tyrosinase activity in a dose-dependent manner, with a half inhibitory concentration (IC50) of 8.34 µM when L-DOPA was used as a substrate. nih.gov Lineweaver-Burk analysis suggested that ArgTX-636 acts as a mixed-type inhibitor of the diphenolase activity of tyrosinase. nih.gov Additionally, ArgTX-636 inhibited the DHICA oxidase activity of mushroom tyrosinase with an IC50 of 41.3 µM. nih.gov

In B16F10 melanoma cells, ArgTX-636 was found to decrease melanin production by approximately 70% compared to untreated cells. nih.gov This effect was observed without significant cytotoxicity in B16F10 cells at concentrations up to 42.1 µM. nih.gov While ArgTX-636 did not significantly affect TYR expression, it was shown to decrease the protein level of TRP-1 in B16F10 cells. nih.gov

Table 2: Inhibitory Effects of Argiotoxin 636 on Melanogenesis Enzymes

| Enzyme Activity | Substrate | IC50 (µM) | Type of Inhibition (on Diphenolase) |

| Mushroom Tyrosinase (Diphenolase) | L-DOPA | 8.34 | Mixed-type |

| Mushroom Tyrosinase (DHICA Oxidase) | DHICA | 41.3 | Not specified |

Note: Data derived from studies on mushroom tyrosinase activity. nih.gov

Table 3: Effect of Argiotoxin 636 on Melanin Production and Protein Expression in B16F10 Cells

| Parameter | Effect of Argiotoxin 636 (vs. untreated cells) | Concentration Range Tested | Cytotoxicity Observed? |

| Melanin Production | Decreased by ~70% | Up to 42.1 µM | No significant |

| Tyrosinase (TYR) Expression | No significant effect | - | - |

| Tyrosinase-Related Protein 1 (TRP-1) Expression | Decreased | - | - |

Note: Data derived from studies on B16F10 melanoma cell line. nih.gov

Argiotoxin 636 (ArgTX-636), a polyamine toxin isolated from the venom of the spider Argiope lobata, has demonstrated significant inhibitory effects on melanogenesis, the process responsible for melanin production in the skin. This activity is notably mediated through its interaction with key enzymes in the melanogenic pathway: tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1). nih.govresearchgate.netwikipedia.org

6.3.2. Mechanisms Involving Tyrosinase and Tyrosinase-Related Protein 1 (TRP-1) Activities

Research indicates that ArgTX-636 acts as a potent inhibitor of both tyrosinase and TRP-1 activities. Tyrosinase is a crucial enzyme that catalyzes the initial, rate-limiting steps of melanin synthesis, including the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to L-DOPA-quinone. nih.govresearchgate.netgenominfo.orgijper.org TRP-1 is involved in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) to DHICA-melanins. google.com

Detailed research findings highlight that ArgTX-636 reduces the enzymatic activity of mushroom tyrosinase in a dose-dependent manner when L-DOPA is used as a substrate. nih.gov Studies using Lineweaver-Burk analysis have shown that ArgTX-636 is a mixed-type inhibitor of the diphenolase activity of tyrosinase, suggesting it can bind to both the free enzyme and the enzyme-substrate complex, and its binding site is distinct from the substrate binding site. nih.govgoogle.com

Furthermore, ArgTX-636 has been shown to inhibit the DHICA oxidase activity of mushroom tyrosinase. nih.gov In cellular studies using B16F10 melanoma cells, ArgTX-636 significantly reduced melanin production. nih.gov While it does not significantly affect tyrosinase protein expression, ArgTX-636 decreases the protein levels of TRP-1 in these cells. nih.govgoogle.com This suggests a multifaceted mechanism of action, involving direct enzymatic inhibition of tyrosinase and a reduction in the cellular levels of TRP-1. nih.govgoogle.com

The inhibitory effects of ArgTX-636 on tyrosinase and TRP-1 activities are dose-dependent. nih.gov

Data Tables

Based on reported research findings, the following data illustrate the inhibitory potency of ArgTX-636 on tyrosinase and TRP-1 activities:

| Enzyme Activity | Substrate | IC₅₀ (µM) | Assay Type |

| Tyrosinase (Diphenolase) | L-DOPA | 8.34 | In vitro |

| Tyrosinase (DHICA Oxidase) | DHICA | 41.3 | In vitro |

| Melanogenesis | N/A | N/A | Cell-based |

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

The inhibition of melanogenesis in cell-based assays has demonstrated that ArgTX-636 can reduce melanin production in B16F10 melanoma cells by approximately 70% compared to untreated controls. nih.gov

Detailed Research Findings

A pivotal study highlighted that ArgTX-636's inhibition of melanogenesis is considerably more potent than traditional inhibitors like kojic acid. researchgate.net This increased potency underscores its potential as a novel agent for addressing conditions related to hyperpigmentation. nih.govresearchgate.net The observed mixed-type inhibition of tyrosinase diphenolase activity by ArgTX-636 indicates that its interaction with the enzyme is more complex than simple competitive or non-competitive inhibition. nih.govgoogle.com The reduction in TRP-1 protein levels, without a significant effect on tyrosinase expression, suggests a post-transcriptional or translational mechanism affecting TRP-1, distinguishing its mode of action from some other melanogenesis inhibitors. nih.govgoogle.com

Future Directions and Emerging Research Avenues

Advancements in Structure-Based Drug Design for Novel Argiotoxin-Derived Modulators

Structure-based drug design (SBDD) is a key area for developing novel modulators based on the argiotoxin scaffold. Given that ArgTX-636 acts as an open-channel blocker by binding within the pore of ionotropic glutamate (B1630785) receptors, understanding the precise interactions between the toxin and the receptor subunits is crucial for designing more selective analogs. nih.gov

Research has focused on the structure-activity relationship (SAR) of ArgTX-636, exploring modifications to the polyamine tail and headgroup to enhance selectivity for specific iGluR subtypes. acs.org Studies involving alanine- and glycine-scanning mutagenesis of the pore-lining M2 residues in NMDA receptor subunits (GluN1 and GluN2A) have provided detailed information on the binding site of ArgTX-636, highlighting the differential contribution of these subunits to toxin binding. nih.gov These findings are highly relevant for the future SBDD of argiotoxin-derived NMDA receptor channel blockers. nih.gov

The development of analogs with improved potency and selectivity for NMDA and AMPA receptors has been achieved through systematic changes to the aromatic headgroup and linker amino acid. acs.org For instance, analogs like ArgTX-75 and ArgTX-48 have been identified with increased potency and selectivity for specific iGluR subtypes, serving as templates for further design. acs.orgresearchgate.net

Integration of Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are increasingly integrated into the research of argiotoxin 636 to gain deeper insights into its interactions with target receptors and to guide the design of new modulators. diva-portal.orgresearchgate.net

MD simulations can illuminate the interactions responsible for the affinity and binding poses of blockers like ArgTX-636 within the ion channel pore. researchgate.netnih.gov These simulations can provide atomic-scale mechanistic insights into channel-drug interactions, which is crucial for the rational design of novel modulators. researchgate.netnih.gov Studies have used MD simulations to investigate the binding of ArgTX-636 and its analogs to AMPA and kainate receptors, providing insights into the architecture of the blocker binding site and the mechanism of trapping within the channel. researchgate.netnih.gov

Computational modeling, including docking and MD simulations, allows researchers to investigate various aspects of ion channel function and their interaction with ligands, with significant implications for medicinal chemistry research. diva-portal.orgresearchgate.net This in silico approach complements experimental studies, enabling the prediction of how structural modifications to argiotoxin might affect its binding affinity, selectivity, and blocking mechanism.

Exploration of Argiotoxin 636 as a Tool for Receptor Subunit Composition Analysis

Argiotoxin 636 has demonstrated utility as a tool for analyzing the subunit composition of ionotropic glutamate receptors, particularly AMPA receptors, in native membranes. wikipedia.orgwikiwand.comnih.gov

Studies have shown that argiotoxin can discriminate between functionally diverse AMPA receptors and that its sensitivity is influenced by determinants in the transmembrane region 2, which is also important for divalent cation permeability. nih.gov Subunit-specific differences in the time courses of block and recovery by argiotoxin can indicate that heteromeric AMPA receptors assemble in variable ratios. nih.gov

Furthermore, research on Drosophila neuromuscular junctions has shown that channels containing the DGluRIIA subunit are significantly more sensitive to ArgTX-636 block than channels composed of DGluRIIB. nih.gov This differential sensitivity allows ArgTX-636 to be used as a probe to distinguish between receptors with different subunit compositions. nih.gov While ArgTX-636 alone may not distinguish all subtypes of iGluRs, its differential effects on receptors with varying subunit compositions make it a valuable tool for dissecting the molecular makeup of these receptor complexes in native biological systems. wikipedia.orgnih.govnih.gov

Q & A

Q. What experimental models are optimal for studying Argiotoxin 636’s effects on glutamate receptors?

Methodological Answer: Cultured rat cortical neurons, analyzed via whole-cell patch-clamp techniques, are widely used to assess Argiotoxin 636’s voltage- and use-dependent antagonism. This model allows precise control of membrane potentials and agonist applications, critical for characterizing NMDA receptor block .

Q. How does Argiotoxin 636 exhibit selectivity for NMDA receptors over AMPA/kainate receptors?

Methodological Answer: Selectivity is determined by concentration-response assays. At 3–30 µM, Argiotoxin 636 blocks NMDA receptors, while ≥100 µM is required for AMPA/kainate receptors. Voltage-clamp protocols at negative holding potentials (-40 to -100 mV) enhance NMDA-specific block, demonstrating ~30-fold selectivity .

Q. What methodological considerations are crucial when assessing voltage-dependent antagonism?

Methodological Answer: Key factors include:

Q. How can researchers confirm Argiotoxin 636’s mechanism as an open-channel blocker?

Methodological Answer: Use-dependency tests (sequential agonist applications) and voltage-jump protocols demonstrate that block requires channel activation. Reversibility at positive potentials further supports open-channel binding .

Q. What are the implications of Argiotoxin 636’s Hill coefficients >1 for NMDA and kainate receptors?

Methodological Answer: Hill coefficients >1 (e.g., 1.31 for NMDA, 1.56 for kainate) suggest cooperative binding or multiple toxin molecules interacting with the receptor-channel complex. This requires concentration-response curves under controlled ionic conditions .

Advanced Research Questions

Q. How can voltage-clamp protocols differentiate open-channel block from other antagonism mechanisms?

Methodological Answer: Compare block kinetics at varying holding potentials. Open-channel blockers like Argiotoxin 636 show accelerated inhibition at negative potentials and reversibility at positive potentials. Non-use-dependent antagonists (e.g., competitive inhibitors) lack these features .

Q. What structural features of Argiotoxin 636 enable its interaction with the NMDA receptor’s Mg²⁺ site?

Methodological Answer: Structural analogs and binding assays suggest Argiotoxin 636’s polyamine chain mimics Mg²⁺, binding within the channel’s transmembrane field. Mutagenesis studies targeting Mg²⁺-binding residues (e.g., GluN2B subunits) can validate this interaction .

Q. How do synthetic analogs of Argiotoxin 636 achieve subtype-selective iGluR inhibition?

Methodological Answer: Modifying internal amine groups (e.g., methylene substitutions) alters selectivity. Electrophysiological screens on GluA2-lacking AMPARs vs. NMDARs identify analogs with >10-fold specificity, leveraging differences in channel pore structures .

Q. What experimental approaches clarify Argiotoxin 636’s dual role in accelerating [³H]-dizocilpine dissociation and blocking NMDA currents?

Methodological Answer: Non-equilibrium binding assays with [³H]-dizocilpine, combined with toxin co-application, reveal allosteric modulation. Kinetic modeling distinguishes steric hindrance (block) from accelerated dissociation (Mg²⁺ site competition) .

Q. How do developmental changes in GluR2 expression affect Argiotoxin 636’s efficacy in glial cells?

Methodological Answer: In O-2A lineage cells, differentiation into type II astrocytes increases GluR2 expression, reducing Ca²⁺ permeability and toxin sensitivity. Voltage-clamp and Ca²⁺ imaging in GluR2-knockdown models validate this ontogenetic regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.